3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound with the molecular formula C26H25N3O6 This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with various functional groups
Preparation Methods
The synthesis of 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, including the formation of the quinoxalinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinoxalinone core can be reduced to form different derivatives.
Substitution: The phenyl and benzyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide include other quinoxalinone derivatives. These compounds share the quinoxalinone core but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-18(2)15-16-34-22-13-9-20(10-14-22)25-26(30)28(24-6-4-3-5-23(24)27(25)31)35-17-19-7-11-21(12-8-19)29(32)33/h3-14,18H,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCEKXZYNVGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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